molecular formula C11H16OSe2 B14453803 1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene CAS No. 75155-23-6

1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene

Katalognummer: B14453803
CAS-Nummer: 75155-23-6
Molekulargewicht: 322.2 g/mol
InChI-Schlüssel: KYTMHLOXKNTQSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a 1,1-bis(methylselanyl)ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 1,1-bis(methylselanyl)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to remove the selenium atoms or to convert them into different oxidation states.

    Substitution: The methoxy group and the 1,1-bis(methylselanyl)ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Compounds with reduced selenium atoms or without selenium.

    Substitution: Compounds with different functional groups replacing the methoxy or 1,1-bis(methylselanyl)ethyl groups.

Wissenschaftliche Forschungsanwendungen

1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

Wirkmechanismus

The mechanism of action of 1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound can participate in redox reactions, influencing cellular processes and pathways. The methoxy group can also modulate the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Bis(methylselanyl)ethane: Similar structure but lacks the methoxy group.

    4-Methoxybenzyl chloride: Contains the methoxy group but lacks the selenium-containing group.

    1,1-Bis(methylselanyl)ethylbenzene: Similar structure but without the methoxy group.

Uniqueness

1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene is unique due to the presence of both the methoxy group and the 1,1-bis(methylselanyl)ethyl group

Eigenschaften

CAS-Nummer

75155-23-6

Molekularformel

C11H16OSe2

Molekulargewicht

322.2 g/mol

IUPAC-Name

1-[1,1-bis(methylselanyl)ethyl]-4-methoxybenzene

InChI

InChI=1S/C11H16OSe2/c1-11(13-3,14-4)9-5-7-10(12-2)8-6-9/h5-8H,1-4H3

InChI-Schlüssel

KYTMHLOXKNTQSS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)OC)([Se]C)[Se]C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.